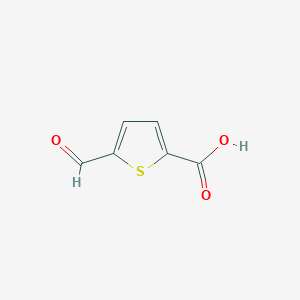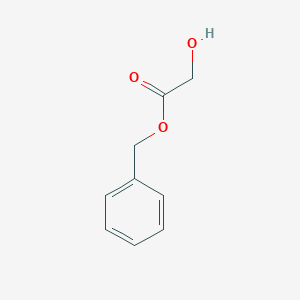
Benzyl-2-hydroxyacetat
Übersicht
Beschreibung
Benzyl glycolate is a benzyl ester of glycolic acid.
Wissenschaftliche Forschungsanwendungen
Synthese von Monosaccharid-Bausteinen
Benzyl-glycolat wird bei der Synthese von Monosaccharid-Bausteinen verwendet, die grundlegende Bestandteile beim Aufbau komplexer Kohlenhydrate sind. Diese Bausteine sind entscheidend für die Entwicklung von kohlenhydratbasierten Medikamenten und Impfstoffen .
Herstellung von Phosphonat-Dipeptiden
Diese Verbindung dient als potenzieller Baustein für die Herstellung von Phosphonat-Dipeptiden. Diese Dipeptide werden auf ihr Potenzial als Inhibitoren von VanX untersucht, einem Enzym, das Antibiotikaresistenz verleiht .
Entwicklung von polymeren Phosphazenen
Benzyl-glycolat ist ein Vorläufer bei der Synthese neuer polymerer Phosphazene mit anhängenden Estern von Glycolsäure oder Milchsäure als Seitengruppen. Diese Polymere finden Anwendung in bioabbaubaren Materialien und Arzneimittel-Abgabesystemen .
Zellreifungsaktivität
Forschungen zeigen, dass Benzyl-glycolat eine Zellreifungsaktivität besitzt. Diese Eigenschaft ist von Bedeutung für die Entwicklung von Therapien, die eine Modulation des Zellwachstums und der Zelldifferenzierung erfordern .
Organische Synthese
In der organischen Chemie wird Benzyl-glycolat als Reagenz in verschiedenen Synthesewegen eingesetzt. Seine Anwesenheit in einer Reaktion kann die Bildung der gewünschten molekularen Strukturen beeinflussen, insbesondere bei der Synthese komplexer organischer Moleküle .
Molekülmodellierung und -simulation
Die Strukturdaten von Benzyl-glycolat werden in der computergestützten Chemie für die Molekülmodellierung und -simulation verwendet. Programme wie Amber und GROMACS verwenden diese Daten, um Visualisierungen zu erstellen, die zum Verständnis molekularer Wechselwirkungen und Dynamik beitragen .
Pharmazeutische Forschung
Die Eigenschaften der Verbindung machen sie wertvoll in der pharmazeutischen Forschung, insbesondere bei der Entwicklung und Synthese von Medikamentenkandidaten. Ihre Rolle bei der Bildung von Esterbindungen ist entscheidend für die Herstellung von Prodrugs oder die Modifizierung von pharmakokinetischen Profilen .
Anwendungen in der Kosmetikindustrie
Benzyl-glycolat findet aufgrund seiner Esterform Anwendungen in der Kosmetikindustrie, die als Zwischenprodukt bei der Synthese verschiedener kosmetischer Inhaltsstoffe verwendet werden kann und deren Eigenschaften und Wirksamkeit verbessert .
Wirkmechanismus
Target of Action
Benzyl 2-Hydroxyacetate, also known as Benzyl Glycolate, is a chemical compound with the molecular formula C9H10O3
Mode of Action
Like other esters, it may undergo hydrolysis in the presence of water or enzymes, leading to the production of benzyl alcohol and glycolic acid .
Biochemical Pathways
For instance, glycolic acid can enter the glycolysis pathway and be metabolized to produce energy .
Pharmacokinetics
Like other small organic molecules, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
For instance, glycolic acid is often used in skincare products for its exfoliating properties .
Action Environment
The action, efficacy, and stability of Benzyl 2-Hydroxyacetate can be influenced by various environmental factors such as temperature, pH, and the presence of enzymes. For instance, its hydrolysis to benzyl alcohol and glycolic acid may be accelerated in acidic conditions or in the presence of esterases .
Biochemische Analyse
Biochemical Properties
It is known that proteins, enzymes, and other biomolecules interact with various chemical compounds in complex ways
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of Benzyl 2-hydroxyacetate in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of Benzyl 2-hydroxyacetate in animal models have not been studied
Eigenschaften
IUPAC Name |
benzyl 2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYJBEIOKFRWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340075 | |
| Record name | Benzyl glycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80409-16-1, 30379-58-9 | |
| Record name | Benzyl (1)-glycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080409161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl glycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 2-hydroxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




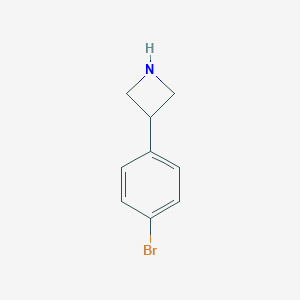
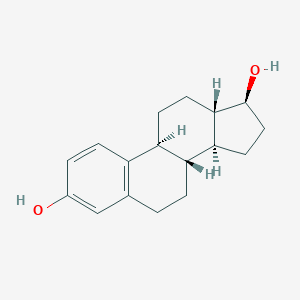
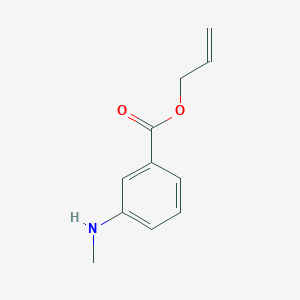


![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)



